N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of compounds characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. These compounds are known for their stability and ability to form complexes with metal ions, making them significant in various fields such as bioinorganic chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between pyridine-2-carbohydrazide and 4-methylbenzaldehyde. The reaction typically occurs in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is heated, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has shown potential as an enzyme inhibitor and antimicrobial agent.
Medicine: It is investigated for its pharmacological properties, including anticancer and antioxidant activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a 4-methylphenyl group and a pyridine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-5-7-12(8-6-11)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
KAMFUVKDSMJFBF-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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